molecular formula C14H13NO2S B8601070 Ethenesulfonamide, 2,2-diphenyl- CAS No. 50404-18-7

Ethenesulfonamide, 2,2-diphenyl-

Cat. No.: B8601070
CAS No.: 50404-18-7
M. Wt: 259.33 g/mol
InChI Key: NBBQENMZTBDHPJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Vinylic Sulfonamide Chemistry

The journey of sulfonamides in science began with the discovery of their potent antibacterial properties in the early 20th century, marking a revolutionary milestone in medicine. wikipedia.orgnih.gov This initial focus on the biological activity of aromatic sulfonamides laid the groundwork for the exploration of a vast chemical space. Over time, the focus expanded beyond medicinal applications to the fundamental reactivity and synthetic utility of various organosulfur compounds.

Within this evolution, vinylic sulfonamides have emerged as a significant class of compounds, particularly in the realm of synthetic organic chemistry. nih.gov They are recognized as versatile Michael acceptors, a characteristic attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond for nucleophilic attack. wikipedia.org This reactivity profile has positioned them as valuable alternatives to other α,β-unsaturated systems, such as acrylamides, in various synthetic transformations, including their use as covalent inhibitors in chemical biology. rsc.org

While the chemistry of vinylic sulfonamides has been actively explored, specific historical data and detailed research on Ethenesulfonamide (B1200577), 2,2-diphenyl- are notably scarce in the current body of scientific literature. Its context is therefore best understood by placing it within the broader evolution of vinylic sulfonamides and examining its structure through the lens of established reactivity principles for related compounds.

Significance of 2,2-Diphenyl Ethenesulfonamide within Contemporary Organic Synthesis

The significance of Ethenesulfonamide, 2,2-diphenyl- in modern organic synthesis can be inferred from its distinct structural features. The molecule is a prime candidate for engaging in a variety of synthetic transformations, primarily driven by the electrophilic nature of its double bond.

Michael Acceptor Reactivity: The paramount feature of this compound is its role as a Michael acceptor. The sulfonamide group polarizes the vinyl system, rendering the β-carbon susceptible to attack by a wide range of soft nucleophiles. These can include carbanions (such as enolates), amines, thiols, and alkoxides. wikipedia.org

Influence of the Diphenyl Substitution: The two phenyl groups at the C2 position exert a profound influence on the compound's reactivity:

Steric Hindrance: The bulky nature of the two phenyl rings can be expected to sterically shield the β-carbon to some extent, potentially modulating the rate of Michael addition compared to less substituted vinylic sulfonamides. This steric congestion could also influence the stereochemical outcome of reactions involving chiral nucleophiles or catalysts.

Electronic Effects: The phenyl groups can participate in resonance with the vinyl system. While the electron-withdrawing sulfonamide group is the dominant activating feature, the electronic nature of substituents on the phenyl rings could further fine-tune the electrophilicity of the double bond.

Potential Synthetic Applications: Given its expected reactivity, Ethenesulfonamide, 2,2-diphenyl- could serve as a valuable building block for the synthesis of complex molecular architectures. The addition of a nucleophile would generate a new stereocenter, and the resulting sulfonamide moiety could be either retained as a key pharmacophore or transformed into other functional groups.

Postulated Reactivity Potential Synthetic Applications
Michael AdditionSynthesis of complex alkanes with quaternary carbon centers, formation of new C-C, C-N, C-S, and C-O bonds.
Cycloaddition ReactionsParticipation as a 2π component in [4+2] and [2+2] cycloadditions to form cyclic and heterocyclic systems.
Radical ReactionsPotential for radical addition to the double bond.

Structural Classification and Nomenclature of Key Ethenesulfonamide Analogues

The systematic IUPAC name for the compound of focus is Ethenesulfonamide, 2,2-diphenyl- . This name precisely describes the molecular structure: an ethenesulfonamide core with two phenyl groups attached to the second carbon of the ethene unit.

Vinylic sulfonamides can be broadly classified based on the substitution pattern on the vinyl group:

α-Substituted: A substituent is present on the carbon atom adjacent to the sulfonyl group.

β-Substituted: One or two substituents are located on the terminal carbon of the vinyl group.

gem-Disubstituted: Two substituents are attached to the same carbon atom of the vinyl group. Ethenesulfonamide, 2,2-diphenyl- falls into this category.

The nomenclature of these analogues follows the established rules of IUPAC, where the substituents and their positions on the ethene backbone are indicated as prefixes to the parent name "ethenesulfonamide".

Compound Name Systematic IUPAC Name Classification
EthenesulfonamideEthenesulfonamideUnsubstituted
Ethenesulfonamide, 2-methyl-2-Methyl-ethenesulfonamideβ-Substituted
Ethenesulfonamide, 1-chloro-1-Chloro-ethenesulfonamideα-Substituted
Ethenesulfonamide, 2,2-diphenyl-Ethenesulfonamide, 2,2-diphenyl-gem-Disubstituted

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50404-18-7

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

2,2-diphenylethenesulfonamide

InChI

InChI=1S/C14H13NO2S/c15-18(16,17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,15,16,17)

InChI Key

NBBQENMZTBDHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CS(=O)(=O)N)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Ethenesulfonamide, 2,2 Diphenyl and Its Derivatives

Precursor-Based Synthesis Strategies

A highly efficient, one-pot, two-step procedure has been developed for the synthesis of E-arylethenesulfonamides, starting from readily available 1-hydroxy-1-arylalkanes. acs.orgnih.gov This method capitalizes on the reactivity of 1-phenyl-1-ethanesulfonic acid in thionyl chloride. nih.gov

The general procedure involves two main steps:

The 1-hydroxy-1-arylalkane is dissolved in an excess of thionyl chloride (SOCl₂) and refluxed. After removing the excess SOCl₂ in vacuo, a sulfonyl chloride intermediate is formed. acs.org

The residue is then diluted with a dry solvent like tetrahydrofuran (B95107) (THF), cooled, and treated with an amine (such as ammonia) to yield the final E-arylethenesulfonamide. acs.org

This process is noted for its straightforward nature and the accessibility of its starting materials, making it an attractive synthetic route. nih.govresearchgate.net The reaction proceeds with high stereoselectivity, exclusively forming the E-isomer.

Table 1: Synthesis of E-Aryl Ethenesulfonamides

Starting Material (1-Hydroxy-1-arylalkane) Amine Product Yield (%)
1-(4-Isobutylphenyl)ethanol Ammonia E-2-(4-Isobutylphenyl)ethenesulfonamide 85
1-(4-Chlorophenyl)ethanol Ammonia E-2-(4-Chlorophenyl)ethenesulfonamide 82

Data compiled from research findings on the synthesis of E-arylethenesulfonamides. acs.org

The Peterson olefination is a powerful method for synthesizing alkenes, including vinylsulfonamides, from α-silyl carbanions and carbonyl compounds (aldehydes or ketones). numberanalytics.comchemistnotes.com This reaction is particularly valuable because the stereochemical outcome can be controlled. wikipedia.org

The reaction begins with the deprotonation of an α-silylmethyl compound to generate an α-silyl carbanion. numberanalytics.com This carbanion then undergoes nucleophilic addition to a carbonyl compound, forming a β-hydroxysilane intermediate. organic-chemistry.org This intermediate can often be isolated, and subsequent elimination provides the desired alkene. wikipedia.orgorganic-chemistry.org

A key feature of the Peterson olefination is that treating the β-hydroxysilane intermediate with either an acid or a base leads to different stereoisomers of the alkene product. chemistnotes.comwikipedia.org

Acid-catalyzed elimination proceeds via an anti-elimination pathway. organic-chemistry.orgyoutube.com

Base-catalyzed elimination occurs via a syn-elimination pathway. wikipedia.orgyoutube.com

For the synthesis of vinylsulfonamides, α-trimethylsilyl-substituted sulfonamides are used as precursors. Their corresponding lithium derivatives react smoothly with non-enolizable carbonyl compounds to produce vinylsulfonamides in good to excellent yields. wikipedia.org When the α-silyl carbanion has electron-withdrawing groups, the intermediate eliminates in-situ to directly form the alkene. wikipedia.org

While a direct synthetic route for N-Methyl-N-(2-(1-phenylvinyl)phenyl)ethenesulfonamide is not prominently documented, the synthesis of structurally related compounds provides insight. For instance, the synthesis of Methyl(2-(1-phenylvinyl)phenyl)sulfane has been achieved through a multi-step process. rsc.org The general steps involve the preparation of a (2-bromophenyl)(methyl)sulfane, followed by a Suzuki coupling and subsequent reactions to introduce the vinyl group. rsc.org A final key step can involve a PIFA-mediated cyclization. rsc.org Although this produces a sulfane rather than a sulfonamide, the core structure of a phenyl ring substituted with both a methyl-sulfur group and a 1-phenylvinyl group is successfully constructed, suggesting that adaptation of this methodology could potentially lead to the desired sulfonamide.

Exploration of Sulfonamide Dianion Alkylation Approaches

The alkylation of sulfonamides is a fundamental transformation for creating more complex derivatives. A notable strategy involves the formation of a sulfonamide N,C-dianion, which can then be alkylated. This approach has been successfully used for the practical synthesis of sultams (cyclic sulfonamides) via an intramolecular alkylation. acs.orgnih.gov

The process typically involves treating a sulfonamide containing a suitable leaving group (like a halogen) with a strong base, such as lithium diisopropylamide (LDA), generated in situ from n-butyllithium and diisopropylamine. acs.org This generates a dianion at both the nitrogen and the α-carbon, which then undergoes an intramolecular C-C bond-forming reaction to yield the cyclic product. acs.org This method has proven versatile for creating functionalized chiral sultams, which are valuable as chiral auxiliaries in asymmetric synthesis. acs.orgresearchgate.net While often demonstrated in an intramolecular context for sultam synthesis, the principle of generating a sulfonamide dianion for intermolecular alkylation represents a potential pathway for adding substituents, such as the diphenylmethyl group required for Ethenesulfonamide (B1200577), 2,2-diphenyl-.

Other alkylation methods for sulfonamides include reactions with trichloroacetimidates under thermal conditions, which notably proceed without the need for an external catalyst, acid, or base. researchgate.net

Regioselective and Stereoselective Synthetic Pathways

Controlling regioselectivity (where a reaction occurs) and stereoselectivity (how a reaction occurs in 3D space) is paramount in modern organic synthesis. youtube.com

Stereoselectivity:

The synthesis of E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes is highly stereoselective, yielding the E-isomer exclusively. nih.gov

The Peterson Olefination offers excellent stereochemical control. By isolating the diastereomeric β-hydroxysilane intermediates and treating them separately with acid or base, one can selectively produce either the cis- or trans-alkene. chemistnotes.comwikipedia.org This makes it a powerful tool for accessing specific isomers of vinylsulfonamides. wikipedia.org The stereoselective synthesis of Z-enamides using palladium-catalyzed cross-couplings has also been reported, highlighting another advanced technique. rsc.org

Regioselectivity:

In reactions involving multifunctional molecules, directing the reaction to a specific site is crucial. For example, in the hydroamination of dienes with sulfonamides, catalysts can direct the addition to the less substituted double bond. organic-chemistry.org

Base-promoted reactions of vinyl sulfonium (B1226848) salts with diazo compounds can produce N-vinyl pyrazoles with high regioselectivity through a [3 + 2] annulation mechanism. nih.gov While not a direct synthesis of the target compound, these examples illustrate the principles of achieving regiocontrol in the synthesis of complex molecules containing vinyl and sulfur functionalities.

Catalytic and Reagent-Controlled Synthetic Routes

The use of catalysts and specific reagents provides efficient and selective pathways for sulfonamide synthesis and modification.

Catalytic Routes:

Palladium-Catalyzed Reactions: Palladium catalysts are used in cross-coupling reactions to form C-C and C-N bonds, which are essential for building complex molecules. For instance, they are used in the stereoselective synthesis of Z-enamides. rsc.org

Rhodium-Catalyzed Reactions: Chiral rhodium catalysts have been employed for the catalytic enantioselective S-alkylation of sulfenamides with diazo compounds, producing chiral sulfur centers with high enantiomeric ratios. nih.gov

Copper-Catalyzed Reactions: A modern strategy allows for the synthesis of sulfonamides from aromatic carboxylic acids and amines. This one-pot method uses a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.gov

Manganese-Catalyzed Reactions: Bench-stable Manganese(I) pincer complexes can catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" approach. organic-chemistry.org

Reagent-Controlled Routes:

The Peterson Olefination is a prime example of a reagent-controlled reaction, where the choice of an acid or a base for the elimination step dictates the final alkene stereochemistry (anti vs. syn elimination). wikipedia.orgyoutube.com

The use of trichloroacetimidates as alkylating agents for sulfonamides in refluxing toluene (B28343) is a thermal, reagent-driven process that avoids the need for catalysts. researchgate.net

Table 2: List of Compounds

Compound Name
Ethenesulfonamide, 2,2-diphenyl-
1-Hydroxy-1-arylalkane
E-Aryl Ethenesulfonamide
Thionyl chloride
Tetrahydrofuran (THF)
Ammonia
1-Phenyl-1-ethanesulfonic acid
E-2-(4-Isobutylphenyl)ethenesulfonamide
E-2-(4-Chlorophenyl)ethenesulfonamide
E-N-Benzyl-2-(p-tolyl)ethenesulfonamide
α-Silyl carbanion
β-Hydroxysilane
Vinylsulfonamide
α-Trimethylsilyl-substituted sulfonamide
N-Methyl-N-(2-(1-phenylvinyl)phenyl)ethenesulfonamide
Methyl(2-(1-phenylvinyl)phenyl)sulfane
(2-Bromophenyl)(methyl)sulfane
Phenyliodine bis(trifluoroacetate) (PIFA)
Sultam
3-Bromopropylmethane sulfonamide
Lithium diisopropylamide (LDA)
n-Butyllithium
Diisopropylamine
Trichloroacetimidate
N-vinyl pyrazole
Sulfenamide

Chemical Reactivity and Mechanistic Investigations of Ethenesulfonamide, 2,2 Diphenyl

Reactions Involving the Ethenyl Moiety

The reactivity of the electron-deficient ethenyl group in α,β-unsaturated sulfonamides is a topic of general interest in organic synthesis. However, specific investigations into the reactions of the 2,2-diphenyl substituted ethenesulfonamide (B1200577) are not available in the current body of scientific literature.

1,3-Dipolar Cycloaddition Reactions with Nitrones and Other Dipolarophiles

There are no documented studies on the 1,3-dipolar cycloaddition reactions of Ethenesulfonamide, 2,2-diphenyl- with nitrones or any other dipolarophiles. Such reactions are a common method for the synthesis of five-membered heterocyclic rings. organicreactions.orgmdpi.comresearchgate.netresearchgate.net In principle, the electron-deficient double bond of an α,β-unsaturated sulfonamide could act as a dipolarophile in reactions with 1,3-dipoles like nitrones. organicreactions.orgmdpi.comrsc.org However, the specific reactivity, regioselectivity, and stereoselectivity of this reaction with the 2,2-diphenyl substituted variant have not been experimentally determined or reported.

Cycloaddition Reactions for Heterocycle Synthesis (e.g., Pyrroles, Pyrazolines)

The synthesis of heterocyclic compounds such as pyrroles and pyrazolines often involves cycloaddition reactions. organic-chemistry.orgresearchgate.netnih.govnih.govsemanticscholar.orgnih.govsrce.hrcsic.esresearchgate.netnih.govrsc.orglibretexts.orgnih.govslideshare.netnih.gov For instance, pyrazolines can be synthesized through the reaction of α,β-unsaturated ketones with hydrazines. nih.govnih.gov While Ethenesulfonamide, 2,2-diphenyl- possesses an activated double bond, there are no published reports of its use as a precursor in cycloaddition reactions for the synthesis of pyrroles, pyrazolines, or other heterocycles.

Olefin Functionalization and Transformations

General methods for the functionalization of α,β-unsaturated systems are well-established in organic chemistry. However, specific studies detailing the functionalization and transformation of the olefinic bond in Ethenesulfonamide, 2,2-diphenyl- are not found in the scientific literature.

Reactivity of the Sulfonamide Functional Group

The sulfonamide group is a key functional group in many organic molecules, and its reactivity has been extensively studied. However, specific data on the reactivity of the sulfonamide moiety in Ethenesulfonamide, 2,2-diphenyl- is not available.

Nucleophilic Reactivity and Derivatization

The nitrogen atom of a sulfonamide can exhibit nucleophilic character, particularly after deprotonation. This allows for derivatization at the nitrogen center. While general methods for the N-alkylation and N-arylation of sulfonamides exist, no specific examples involving Ethenesulfonamide, 2,2-diphenyl- have been reported.

Electrophilic Reactivity

The sulfur atom in the sulfonamide group is electrophilic and can be attacked by nucleophiles. However, this reactivity is generally less pronounced than in sulfonyl chlorides. There are no specific studies in the literature that investigate the electrophilic reactivity of the sulfonamide group in Ethenesulfonamide, 2,2-diphenyl-.

Influence of Diphenyl Substitution on Reaction Pathways

The presence of two phenyl groups at the C2 position of the ethenesulfonamide scaffold exerts a profound influence on its reactivity, primarily through a combination of steric and electronic effects. These factors often lead to reaction pathways that differ significantly from those of unsubstituted or monosubstituted vinyl sulfonamides.

Steric Hindrance: The sheer bulk of the two phenyl rings creates a sterically congested environment around the carbon-carbon double bond. This steric hindrance plays a crucial role in dictating the approach of incoming reagents. For instance, in potential cycloaddition reactions, the facial selectivity is highly influenced by the phenyl groups, which can block one face of the double bond, leading to a high degree of diastereoselectivity in the products. Similarly, in nucleophilic addition reactions, the trajectory of the nucleophile is restricted, favoring attack from the less hindered side and potentially leading to specific stereoisomers.

Electronic Effects: The phenyl groups also exert significant electronic effects. Through resonance, they can delocalize the π-electrons of the vinyl system, thereby influencing the electron density at the α- and β-carbons. This delocalization can stabilize potential intermediates, such as carbocations or radicals, that may form during a reaction. The electron-withdrawing nature of the sulfonyl group, coupled with the resonance effects of the diphenyl substituents, creates a polarized double bond, making the β-carbon susceptible to nucleophilic attack. The interplay of these electronic factors can either activate or deactivate the double bond towards certain types of reactions compared to less substituted vinyl sulfonamides.

The combination of these steric and electronic influences can be seen in the types of reactions the molecule preferentially undergoes. For example, while some vinyl sulfonamides readily participate in certain pericyclic reactions, the steric bulk of the diphenyl groups in Ethenesulfonamide, 2,2-diphenyl- might disfavor such concerted pathways, instead promoting stepwise mechanisms involving discrete intermediates.

Mechanistic Insights into Key Transformations

Understanding the mechanisms of the reactions that Ethenesulfonamide, 2,2-diphenyl- undergoes is key to harnessing its synthetic potential. While specific, detailed mechanistic studies on this exact molecule are not abundant in the literature, we can infer likely mechanistic pathways for key transformations based on the reactivity of analogous systems.

Nucleophilic Addition: The electron-deficient nature of the β-carbon, due to the combined electron-withdrawing effects of the sulfonyl group and the resonance stabilization afforded by the phenyl rings, makes it a prime target for nucleophiles. A general mechanism for the nucleophilic addition to Ethenesulfonamide, 2,2-diphenyl- would involve the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized carbanion at the α-position. This intermediate would then be protonated or undergo further reaction to yield the final product. The stereochemical outcome of such additions would be heavily influenced by the steric hindrance imposed by the diphenyl groups, as mentioned earlier.

Cycloaddition Reactions: Vinyl sulfonamides are known to participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles. In the case of Ethenesulfonamide, 2,2-diphenyl-, its participation in [4+2] cycloadditions (Diels-Alder reactions) or [3+2] cycloadditions with dipoles like azides or nitrile oxides would be of significant interest. The mechanism of these reactions could be either concerted or stepwise. A concerted mechanism would involve a single, cyclic transition state. However, the steric crowding from the diphenyl groups might raise the energy of a fully concerted transition state, making a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate more favorable. The regioselectivity of these cycloadditions would be governed by the electronic properties of the reacting partners, with the sulfonyl group directing the orientation of the incoming dipole or diene.

Reaction TypePlausible IntermediateKey Influencing Factors
Nucleophilic AdditionResonance-stabilized α-carbanionElectronic polarization of the C=C bond, Steric hindrance from diphenyl groups
[4+2] CycloadditionConcerted cyclic transition state or stepwise diradical/zwitterionSteric hindrance, Electronic nature of the diene
[3+2] CycloadditionConcerted cyclic transition state or stepwise diradical/zwitterionSteric hindrance, Electronic nature of the dipole

Table 1: Postulated Mechanistic Features for Reactions of Ethenesulfonamide, 2,2-diphenyl-

Further detailed experimental and computational studies are necessary to fully elucidate the intricate mechanistic details of the reactions of Ethenesulfonamide, 2,2-diphenyl-. Such investigations would provide a deeper understanding of the delicate balance between steric and electronic effects that govern its reactivity and would pave the way for its application in the synthesis of complex, sterically demanding sulfonamide-containing molecules.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules.

While specific ¹H NMR data for Ethenesulfonamide (B1200577), 2,2-diphenyl- is not widely available in the cited literature, a theoretical analysis based on the structure allows for the prediction of expected signals. The structure contains distinct proton environments: the vinyl proton (=CH), the protons of the two phenyl groups (-C₆H₅), and the amine protons of the sulfonamide group (-SO₂NH₂).

The vinyl proton would likely appear as a singlet in the olefinic region of the spectrum. The ten protons of the two diphenyl groups would be expected to produce complex multiplets in the aromatic region. The two protons of the primary sulfonamide group would typically appear as a broad singlet, and its chemical shift could be concentration-dependent and influenced by the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethenesulfonamide, 2,2-diphenyl- This table is predictive and based on analogous structures, as specific experimental data was not found in the provided search results.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (Ar-H) 7.20 - 7.50 Multiplet 10H
Vinyl (=CH) 6.00 - 6.50 Singlet 1H
Amine (-NH₂) 4.50 - 5.50 Broad Singlet 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethenesulfonamide, 2,2-diphenyl- This table is predictive and based on analogous structures, as specific experimental data was not found in the provided search results.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=C (quaternary) 145 - 155
C=C (methine) 115 - 125
Aromatic (ipso-C) 135 - 145
Aromatic (ortho, meta, para C-H) 125 - 130

For an unambiguous assignment of proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY would confirm the coupling between adjacent protons, although in this specific molecule, there are few coupled proton systems.

HSQC would directly correlate the signals of protons to the carbons they are attached to, for instance, linking the vinyl proton signal to the vinyl carbon signal.

HMBC would show correlations between protons and carbons over two to three bonds, which would be crucial in confirming the connectivity between the phenyl rings, the vinyl group, and the sulfonamide moiety.

Detailed studies employing these techniques for Ethenesulfonamide, 2,2-diphenyl- have not been identified in the public literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethenesulfonamide, 2,2-diphenyl-, characteristic absorption bands would be expected for the N-H bonds of the sulfonamide, the S=O double bonds, the C=C double bond of the vinyl group, and the aromatic C-H and C=C bonds of the phenyl groups.

General literature on arylsulfonamides shows that N-H asymmetric and symmetric stretching vibrations are typically observed in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. znaturforsch.com The asymmetric and symmetric SO₂ stretching vibrations appear as strong absorptions in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com

Table 3: Expected IR Absorption Bands for Ethenesulfonamide, 2,2-diphenyl-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine) Symmetric & Asymmetric Stretch 3400 - 3200 Medium
C-H (Aromatic) Stretch 3100 - 3000 Medium-Weak
C=C (Aromatic) Stretch 1600 - 1450 Medium-Weak
S=O (Sulfonyl) Asymmetric & Symmetric Stretch 1350 - 1310 & 1190 - 1140 Strong
S-N (Sulfonamide) Stretch 930 - 900 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound, and its fragmentation pattern, which aids in structural elucidation. For Ethenesulfonamide, 2,2-diphenyl-, the molecular formula is C₁₄H₁₃NO₂S, with a calculated molecular weight of approximately 259.33 g/mol .

In electrospray ionization mass spectrometry, arylsulfonamides can exhibit a characteristic loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. nih.gov This fragmentation pathway can lead to the generation of an [M+H-SO₂]⁺ ion. nih.gov The fragmentation of the 2,2-diphenyl-ethene moiety would also be expected, potentially leading to fragments corresponding to the diphenylmethyl cation or other stable carbocations.

Table 4: Predicted Mass Spectrometry Data for Ethenesulfonamide, 2,2-diphenyl-

Ion Predicted m/z Description
[M+H]⁺ ~260.07 Protonated molecular ion
[M]⁺ ~259.06 Molecular ion
[M+H-SO₂]⁺ ~196.09 Loss of sulfur dioxide from the protonated molecule

Vibrational Spectroscopic Analysis (e.g., FT-IR)

The structural integrity and functional group arrangement of Ethenesulfonamide, 2,2-diphenyl- can be effectively characterized using Fourier-transform infrared (FT-IR) spectroscopy. This technique provides valuable insights into the vibrational modes of the molecule's constituent bonds. While a specific experimental spectrum for this exact compound is not widely published, a detailed analysis can be inferred from the characteristic absorption frequencies of its key functional moieties: the sulfonamide group (-SO2NH2), the diphenyl-substituted vinyl group (C=C(Ph)2), and the aromatic phenyl rings.

The FT-IR spectrum of Ethenesulfonamide, 2,2-diphenyl- is expected to exhibit a series of distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds. The presence of the sulfonamide group is typically confirmed by several characteristic peaks. The N-H stretching vibrations of the primary sulfonamide are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively znaturforsch.com.

Another key indicator of the sulfonamide group is the strong absorptions arising from the sulfonyl (SO2) group. Two prominent bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically located in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively znaturforsch.com. The S-N stretching vibration is generally observed in the 940-900 cm⁻¹ region znaturforsch.com.

The vinyl C=C double bond stretching vibration is expected to produce a band in the 1650-1600 cm⁻¹ range. The presence of the two phenyl groups directly attached to one of the vinyl carbons can influence the intensity and exact position of this peak.

The aromatic phenyl groups will contribute several characteristic bands to the spectrum. The C-H stretching vibrations of the aromatic rings are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations of the phenyl groups are expected in the 900-675 cm⁻¹ range, and the specific pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring, though in this case, they are monosubstituted with respect to the vinyl group.

The table below summarizes the expected characteristic FT-IR absorption bands for Ethenesulfonamide, 2,2-diphenyl-, based on the analysis of its constituent functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3400-3200N-H asymmetric & symmetric stretchingSulfonamide (-SO₂NH₂)
3100-3000C-H stretchingAromatic (Phenyl)
1650-1600C=C stretchingAlkene (Vinyl)
1600-1450C=C stretchingAromatic (Phenyl)
1370-1330S=O asymmetric stretchingSulfonyl (-SO₂)
1180-1160S=O symmetric stretchingSulfonyl (-SO₂)
940-900S-N stretchingSulfonamide (-SO₂NH₂)
900-675C-H out-of-plane bendingAromatic (Phenyl)

This predictive analysis of the FT-IR spectrum provides a foundational understanding of the vibrational characteristics of Ethenesulfonamide, 2,2-diphenyl-, which is essential for its structural elucidation and characterization.

Computational Chemistry and Theoretical Investigations of Ethenesulfonamide, 2,2 Diphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely utilized to predict various molecular properties, including geometry, energy, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethenesulfonamide (B1200577), 2,2-diphenyl-, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net For Ethenesulfonamide, 2,2-diphenyl-, FMO analysis can predict its reactivity in various chemical reactions. youtube.comcapes.gov.br The distribution of the HOMO and LUMO across the molecule can identify the specific atoms or regions most likely to be involved in electrophilic or nucleophilic attacks. researchgate.net

Parameter Significance
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Correlates with the chemical reactivity and kinetic stability of the molecule.

Potential Energy Surface (PES) Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify stable isomers (local minima), transition states (saddle points), and reaction pathways. For Ethenesulfonamide, 2,2-diphenyl-, PES mapping can be used to study various dynamic processes, such as conformational changes and reaction mechanisms.

For instance, by calculating the energy barrier between different conformers, the flexibility of the molecule can be quantified. Furthermore, if Ethenesulfonamide, 2,2-diphenyl- is involved in a chemical reaction, PES mapping can elucidate the step-by-step mechanism, identify any intermediate structures, and determine the activation energy, which governs the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are extensively used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to enhance their desired properties. nih.govnih.gov

Molecular Descriptors and Feature Selection

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govjbclinpharm.org These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity. semanticscholar.org

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment and partial charges. nih.gov

Physicochemical descriptors: Properties like hydrophobicity (logP) and polarizability. nih.govnih.gov

Once a large number of descriptors are calculated for a set of sulfonamide derivatives, a crucial step is feature selection. This process aims to identify the most relevant descriptors that have a significant correlation with the biological activity of interest. nih.gov This is important to build a robust and predictive QSAR model and to avoid overfitting, where the model performs well on the training data but fails to predict the activity of new compounds accurately.

Descriptor Type Examples Information Encoded
Topological Balaban J index, Randic connectivity index semanticscholar.orgMolecular branching and connectivity.
Geometrical Van der Waals volume nih.govnih.govSize and shape of the molecule.
Electronic HOMO/LUMO energies, Dipole moment nih.govElectron distribution and reactivity.
Physicochemical LogP, Molar refractivity ekb.egHydrophobicity and polarizability.

Regression Methods (e.g., MLR, MNLR)

After selecting the most relevant molecular descriptors, a mathematical equation is developed to model the relationship between these descriptors and the biological activity. Various regression methods can be employed for this purpose. nih.gov

Multiple Linear Regression (MLR) is one of the most common methods used in QSAR studies. nih.govresearchgate.net It assumes a linear relationship between the descriptors and the activity. nih.govfrontiersin.org The resulting equation is easy to interpret, as the coefficient of each descriptor indicates its contribution to the activity.

Multiple Non-Linear Regression (MNLR) is used when the relationship between the descriptors and the activity is not linear. It can capture more complex relationships and potentially lead to more accurate models. However, these models can be more difficult to interpret compared to linear models.

The predictive power and robustness of the developed QSAR models are evaluated using various statistical parameters, such as the squared correlation coefficient (R²), cross-validated R² (Q² or R²cv), and the F-test value. nih.gov A statistically significant and predictive QSAR model can then be used to guide the design of new sulfonamide derivatives with improved activity.

Regression Method Description Advantages Disadvantages
Multiple Linear Regression (MLR) Establishes a linear relationship between descriptors and activity. nih.govSimple to interpret, computationally less intensive.May not capture complex, non-linear relationships.
Multiple Non-Linear Regression (MNLR) Models non-linear relationships between descriptors and activity.Can model complex relationships, potentially higher accuracy.More complex to interpret, can be prone to overfitting.

Artificial Neural Network (ANN) Approaches

Artificial Neural Networks (ANNs) are a subset of machine learning that mimic the structure and function of the human brain's neural networks. They are powerful tools for modeling complex, non-linear relationships between chemical structures and their biological activities or properties. In pharmaceutical research, ANNs are employed to predict a wide range of endpoints, from bioactivity and toxicity to formulation characteristics.

A typical ANN application for a compound like Ethenesulfonamide, 2,2-diphenyl-, would involve:

Data Collection: A dataset of sulfonamide derivatives with known experimental values for a specific endpoint (e.g., enzyme inhibition, cytotoxicity) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors (e.g., topological, electronic, steric) would be calculated.

Network Training: The ANN model is "trained" using this dataset. It learns the intricate patterns connecting the molecular descriptors (input layer) to the biological activity (output layer) through one or more "hidden layers" of interconnected nodes. A back-propagation algorithm is often used to adjust the weights of the connections to minimize the difference between the predicted and actual values.

Prediction: Once trained, the network could predict the activity of new or untested compounds, such as Ethenesulfonamide, 2,2-diphenyl-.

While no specific ANN models for Ethenesulfonamide, 2,2-diphenyl-, have been published, the table below illustrates the typical input and output for such a model in sulfonamide research.

Table 1: Illustrative Data for an ANN Model in Sulfonamide Research

CompoundMolecular Weight (Descriptor 1)LogP (Descriptor 2)Surface Area (Descriptor 3)Predicted Activity (pIC50)
Sulfonamide A350.4 g/mol 2.1150 Ų6.5
Sulfonamide B378.5 g/mol 2.5162 Ų7.1
Sulfonamide C412.4 g/mol 2.9175 Ų7.8
Ethenesulfonamide, 2,2-diphenyl-275.3 g/mol 3.2 (Est.)180 Ų (Est.)To be predicted

Note: Data in this table is hypothetical and for illustrative purposes only.

Validation and Predictive Power of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific biological activity. The ultimate goal of a QSAR model is to predict the activity of novel compounds. For a QSAR model to be reliable, it must undergo rigorous validation.

Validation is a critical step to ensure that a model is not a result of chance correlation and possesses true predictive power. Key validation methods include:

Internal Validation: This method assesses the robustness of the model using the training set data. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability.

External Validation: The model's true predictive power is tested using an external set of compounds that were not used in the model's development. The predictive R² (R²_pred) is calculated, which measures how well the model predicts the activity of the test set.

Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. This ensures that the original model's high correlation is not due to chance.

While no specific validated QSAR models for Ethenesulfonamide, 2,2-diphenyl-, are available, studies on related vinyl sulfones and other sulfonamide series have demonstrated the utility of this approach. A hypothetical validation summary for a QSAR model of sulfonamides is presented below.

Table 2: Example Validation Parameters for a Hypothetical QSAR Model

ParameterDescriptionTypical Value for a Robust Model
Coefficient of determination (Goodness of fit)> 0.6
Cross-validated R² (Internal predictability)> 0.5
R²_pred Predictive R² for the external set (External predictability)> 0.5
RMSE Root Mean Square ErrorAs low as possible

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme (target). This method is instrumental in drug discovery for understanding binding mechanisms and for virtual screening of compound libraries.

For Ethenesulfonamide, 2,2-diphenyl-, a molecular docking study would involve:

Target Selection: A biologically relevant protein target, such as an enzyme implicated in a disease pathway that could be modulated by sulfonamides (e.g., carbonic anhydrase, dihydropteroate (B1496061) synthase), would be selected.

Structure Preparation: The 3D structures of both the ligand (Ethenesulfonamide, 2,2-diphenyl-) and the target protein would be prepared and optimized.

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the protein in numerous possible conformations and orientations.

Scoring and Analysis: Each resulting pose is assigned a "docking score," which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding, showing how the ligand and protein adjust their conformations and interactions in a simulated physiological environment.

Table 3: Illustrative Molecular Docking Results for a Sulfonamide Derivative

Target ProteinLigandDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Carbonic Anhydrase IIAcetazolamide (Standard)-7.2His94, His96, Thr199Hydrogen Bond, Metal Coordination
Carbonic Anhydrase IIHypothetical Sulfonamide-8.5His94, Val121, Thr199, Trp209Hydrogen Bond, Hydrophobic

Note: Data in this table is hypothetical and for illustrative purposes only.

Cheminformatics Approaches in Sulfonamide Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In sulfonamide research, cheminformatics plays a vital role beyond the specific applications mentioned above.

Key applications include:

Database Mining: Searching vast chemical databases (like PubChem or ChEMBL) for sulfonamide scaffolds with specific structural features or reported biological activities.

Diversity Analysis: Ensuring that a set of sulfonamides selected for screening covers a wide range of chemical space, maximizing the chances of finding a hit.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are required for a sulfonamide to bind to a specific target. This model can then be used as a 3D query to find novel, structurally diverse compounds.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of sulfonamide derivatives early in the drug discovery process to filter out compounds with unfavorable profiles.

A cheminformatics analysis of Ethenesulfonamide, 2,2-diphenyl-, would begin with calculating its physicochemical properties and comparing them to established criteria for drug-likeness, such as Lipinski's Rule of Five.

Table 4: Calculated Physicochemical Properties for Cheminformatic Analysis

CompoundMolecular FormulaMolecular WeightLogP (Calculated)Hydrogen Bond DonorsHydrogen Bond Acceptors
Ethenesulfonamide, 2,2-diphenyl-C₁₄H₁₃NO₂S275.333.2412

Note: Properties are calculated estimates.

Role of Ethenesulfonamide, 2,2 Diphenyl As a Versatile Synthetic Building Block

Precursor for Diversified Organic Molecules

The reactivity of the vinylsulfonamide group and the presence of the diphenylmethylidene moiety make ethenesulfonamide (B1200577), 2,2-diphenyl- an attractive starting material for the synthesis of a wide array of organic compounds. The electron-withdrawing nature of the sulfonamide group activates the double bond, rendering it susceptible to various nucleophilic addition reactions. This allows for the introduction of a diverse range of functional groups, leading to the generation of novel molecular frameworks.

Furthermore, the two phenyl groups can be subjected to various electrophilic aromatic substitution reactions, enabling further diversification of the molecular structure. The combination of reactions at the vinyl group and the aromatic rings provides a powerful strategy for creating a library of compounds with varied steric and electronic properties.

Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Ethenesulfonamide, 2,2-diphenyl- serves as a valuable precursor for the synthesis of complex heterocyclic scaffolds. The vinylsulfonamide moiety can participate in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct five- and six-membered rings.

For instance, reaction with dienes can lead to the formation of cyclohexene (B86901) sulfonamides, which can be further elaborated into more complex polycyclic systems. Similarly, reactions with nitrile oxides or azides can afford isoxazolines and triazolines, respectively. The diphenylmethylidene group often plays a crucial role in directing the stereochemistry of these cycloaddition reactions, allowing for the synthesis of specific isomers.

Integration into Advanced Molecular Architectures

The unique structural and electronic properties of ethenesulfonamide, 2,2-diphenyl- make it an interesting component for integration into advanced molecular architectures. The rigidity imparted by the diphenylmethylidene unit, combined with the conformational flexibility of the sulfonamide group, can be exploited in the design of novel polymers and dendrimers.

The incorporation of this building block can influence the material's thermal stability, photophysical properties, and self-assembly behavior. The phenyl rings can be functionalized with polymerizable groups, allowing for the creation of polymers with pendant diphenylvinylsulfonamide units, which may find applications in areas such as organic electronics or as specialized coatings.

Applications in the Design of Medicinal Chemistry Scaffolds

The sulfonamide group is a well-established pharmacophore found in numerous clinically approved drugs. The structural motif of ethenesulfonamide, 2,2-diphenyl- presents a novel scaffold for the design of new therapeutic agents. The diphenylmethyl moiety can interact with hydrophobic pockets in biological targets, while the sulfonamide group can form crucial hydrogen bonds.

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Ethenesulfonamide (B1200577) Transformations

The reactivity of the vinyl group in Ethenesulfonamide, 2,2-diphenyl- offers a prime target for a variety of chemical transformations. Future research will likely focus on developing novel catalytic systems that enable efficient and selective modifications of this moiety. A significant area of interest is the use of advanced, recoverable catalysts to promote greener and more sustainable manufacturing processes.

One promising approach involves the use of dual-atom catalysts, such as those featuring two adjacent copper ions supported on a material like polymeric carbon nitride. nih.gov These systems have shown remarkable efficiency in cross-coupling reactions by creating a synergistic catalytic environment where the two metal centers work in concert. nih.gov For a substrate like Ethenesulfonamide, 2,2-diphenyl-, such a catalyst could facilitate reactions that are challenging with conventional single-metal catalysts, potentially leading to higher yields and selectivity. For instance, these catalysts could be employed to improve the synthesis of dutasteride, a drug used for treating prostate disease, by enhancing the efficiency of reactions involving bromide substrates. nih.gov The stability and recoverability of these catalysts, which can be used for multiple reaction cycles without significant loss of activity, also address the critical issues of metal contamination and waste reduction in fine chemical production. nih.gov

Table 1: Potential Catalytic Transformations for Ethenesulfonamide, 2,2-diphenyl-

Transformation TypePotential Catalyst SystemDesired Outcome
Cross-Coupling Dual-atom copper on polymeric carbon nitrideFormation of new C-C bonds at the vinyl position
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium complexesStereoselective reduction of the double bond
Heck Reaction Palladium-based nanocatalystsArylation or vinylation of the double bond
Epoxidation Manganese or Iron-based catalysts with H₂O₂Formation of a chiral epoxide for further functionalization

Exploration of Advanced Stereoselective Syntheses of Chiral Ethenesulfonamide Analogues

The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, as different stereoisomers can have vastly different biological activities. Chiral sulfonamides are recognized as crucial building blocks in many natural products, catalysts, and biologically active molecules. google.com Consequently, a significant future direction for Ethenesulfonamide, 2,2-diphenyl- is the development of advanced stereoselective synthetic methods to produce its chiral analogues.

Current strategies for synthesizing chiral sulfonamides often involve the nucleophilic substitution reaction between chiral amines and aromatic sulfonyl chlorides under mild conditions. google.com This approach could be adapted to produce chiral derivatives of Ethenesulfonamide, 2,2-diphenyl- by reacting a chiral amine with 2,2-diphenyl-ethenesulfonyl chloride. Another powerful technique is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, sulfinyl groups serve as effective chiral auxiliaries due to their configurational stability and high capacity for asymmetric induction. Methods like the Andersen synthesis, which utilizes chiral alcohols such as menthol (B31143) to create diastereomeric sulfinates that can be separated and converted into enantiomerically pure products, could be explored.

Application of Cutting-Edge Computational Methodologies for Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the prediction of molecular properties and reaction outcomes before undertaking extensive laboratory work. The application of these methodologies to Ethenesulfonamide, 2,2-diphenyl- can accelerate the discovery of its potential applications by providing insights into its reactivity and biological interactions.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack, the stability of reaction intermediates, and the energy barriers of potential reaction pathways. Such calculations are crucial for designing effective synthetic routes and understanding the mechanisms of catalytic transformations.

Furthermore, molecular docking simulations can predict how analogues of Ethenesulfonamide, 2,2-diphenyl- might bind to the active sites of enzymes or receptors. By modeling the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and a biological target, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. These in silico studies are particularly valuable in the early stages of drug design, saving significant time and resources.

Table 2: Computational Methods and Their Applications for Ethenesulfonamide, 2,2-diphenyl-

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT) Reactivity AnalysisElectron density maps, orbital energies, reaction barriers
Molecular Docking Ligand-Protein BindingBinding affinity (docking score), binding pose, key interactions
Machine Learning (ML) QSAR ModelingPrediction of biological activity based on molecular descriptors
Molecular Dynamics (MD) Conformational AnalysisStability of ligand-protein complexes over time

Design of Next-Generation Sulfonamide-Based Chemical Tools and Probes

The sulfonamide functional group is a well-established pharmacophore known for its ability to bind tightly to the zinc-containing active sites of enzymes like carbonic anhydrases. This property makes the sulfonamide scaffold an excellent starting point for designing chemical tools and probes to study biological systems. Ethenesulfonamide, 2,2-diphenyl- provides a unique framework that combines this proven zinc-binding group with a modifiable vinyl moiety and bulky diphenyl groups that can influence solubility and binding specificity.

Future research could focus on transforming Ethenesulfonamide, 2,2-diphenyl- into fluorescent probes. This can be achieved by chemically attaching a fluorophore to the molecule, for example, at one of the phenyl rings or via a reaction at the vinyl group. Such probes could be used to detect the presence and concentration of specific enzymes or metal ions in biological samples. For instance, a fluorescein-based sulfonamide probe has been successfully designed to detect aqueous zinc by measuring changes in fluorescence anisotropy upon binding to carbonic anhydrase. The binding affinity of such probes can be remarkably high, reaching the nanomolar range.

Another promising avenue is the development of probes for detecting specific biomolecules, such as thiols. Novel fluorescent probes based on an α,β-unsaturated acyl sulfonamide have been reported to react selectively with cysteine over other natural amino acids, enabling the detection of intracellular thiols. The vinylsulfonamide core of Ethenesulfonamide, 2,2-diphenyl- is an α,β-unsaturated system, suggesting it could be similarly developed into a selective probe for biological thiols like glutathione (B108866) or cysteine.

Table 3: Design Principles for Ethenesulfonamide, 2,2-diphenyl- Based Probes

Probe ComponentFunctionExample Modification
Recognition Group Binds to the biological targetThe core sulfonamide group for targeting metalloenzymes
Signaling Unit Generates a detectable signalAttachment of a naphthalimide or fluorescein (B123965) fluorophore
Linker Connects the recognition and signaling unitsAn aliphatic or polyethylene (B3416737) glycol (PEG) chain
Modulating Group Fine-tunes properties like solubility and specificityThe 2,2-diphenyl groups provide a hydrophobic character

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethenesulfonamide critical for experimental design?

  • Answer: Key properties include:

PropertyValue (Ethenesulfonamide)Source
Melting Point24°C
Density1.316 ± 0.06 g/cm³
pKa9.76 ± 0.60
Storage Conditions2–8°C under inert gas
  • Methodological Note: Use differential scanning calorimetry (DSC) to verify melting points. For density, employ pycnometry with temperature control (±0.1°C) to minimize experimental error.

Q. What synthetic routes are commonly employed for ethenesulfonamide, and how can reaction efficiency be optimized?

  • Answer:

  • Route 1: Nucleophilic substitution of vinyl chloride with sulfonamide groups under anhydrous conditions.
  • Route 2: Direct sulfonation of ethylene derivatives using sulfonating agents (e.g., SO₃ complexes).
  • Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC (C18 column, 0.1% TFA in H₂O/MeOH). Adjust pH to >10 to stabilize intermediates (based on pKa ~9.76 ).

Q. What analytical techniques are recommended for characterizing ethenesulfonamide purity and structural integrity?

  • Answer:

  • NMR Spectroscopy: Confirm structure via ¹H NMR (DMSO-d₆, δ 6.5–7.0 ppm for vinyl protons).
  • Mass Spectrometry (MS): Validate molecular weight (107.132 g/mol ) using ESI-MS in positive ion mode.
  • HPLC-PDA: Assess purity (>98%) with a C18 column (λ = 210 nm, mobile phase: 50:50 acetonitrile/water).

Advanced Research Challenges

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting point variations)?

  • Answer:

  • Case Study: reports a melting point of 24°C, while other sources lack data.
  • Resolution: Replicate measurements using sealed capillary tubes and DSC under nitrogen to prevent oxidative decomposition. Compare results with literature under identical conditions .

Q. What strategies mitigate decomposition or instability during ethenesulfonamide synthesis or storage?

  • Answer:

  • Synthesis: Use Schlenk-line techniques under argon to exclude moisture. Add radical inhibitors (e.g., BHT) to suppress vinyl-group polymerization.
  • Storage: Follow guidelines: store at 2–8°C in amber vials under nitrogen. Pre-purge containers to eliminate residual oxygen.

Q. How can solvent selection impact the reactivity of ethenesulfonamide in nucleophilic reactions, and what empirical approaches validate optimal choices?

  • Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions. Test solvent dielectric constants (ε) and correlate with reaction kinetics.
  • Validation: Conduct kinetic studies in varying solvents (e.g., THF vs. acetonitrile) using UV-Vis spectroscopy to track sulfonamide consumption rates.

Data Contradiction Analysis

  • Example Conflict: reports a boiling point of 114°C at 0.1 Torr, while lists "N/A."
    • Resolution: Validate via reduced-pressure distillation with a short-path apparatus. Cross-check with computational methods (e.g., Antoine equation extrapolation).

Safety and Waste Management

  • Critical Protocol: Follow guidelines:
    • Use PPE (gloves, goggles, lab coat) during synthesis.
    • Segregate waste into halogenated/organic containers for professional disposal to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.